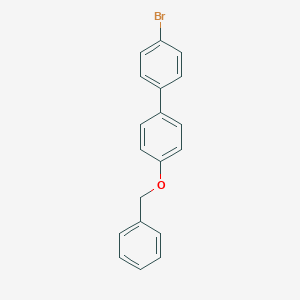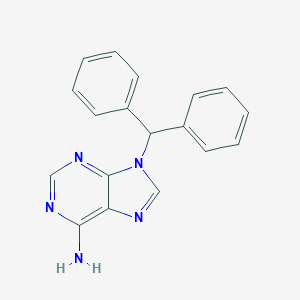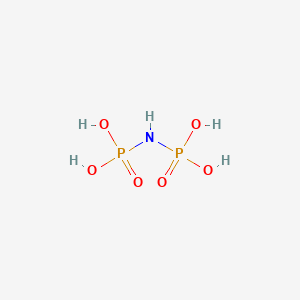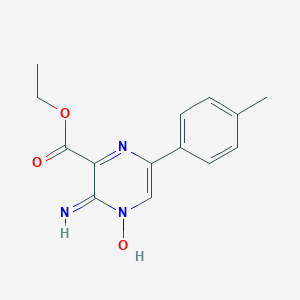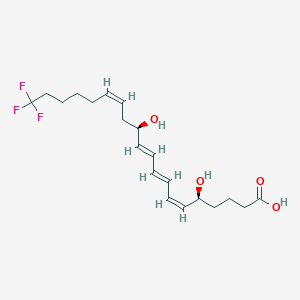
20-Trifluor-Leukotrien B4
Übersicht
Beschreibung
20-trifluoro Leukotriene B4: is a synthetic analog of leukotriene B4, a potent eicosanoid lipid mediator derived from arachidonic acid. This compound is known for its chemoattractant capabilities and resistance to ω-oxidation, making it a valuable tool in scientific research .
Wissenschaftliche Forschungsanwendungen
Chemistry: 20-trifluoro Leukotriene B4 is used as a model compound to study the behavior of leukotrienes and their analogs in various chemical reactions .
Biology: In biological research, this compound is utilized to investigate the role of leukotrienes in inflammatory responses and immune system functions .
Medicine: The compound is studied for its potential therapeutic applications, particularly in conditions involving inflammation and immune responses .
Industry: In the industrial sector, 20-trifluoro Leukotriene B4 is used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Target of Action
20-Trifluoro Leukotriene B4 (20CF3-LTB4) is an analog of Leukotriene B4 . It primarily targets neutrophils , a type of white blood cell that plays a crucial role in the body’s immune response . The compound has equipotent chemoattractant capabilities and can resist ω-oxidation .
Mode of Action
20CF3-LTB4 interacts with its targets by inducing neutrophil desensitization to degranulation by Leukotriene B4 . This interaction results in changes in the neutrophil’s response to Leukotriene B4 .
Biochemical Pathways
The compound affects the biochemical pathways related to neutrophil activation . Specifically, it inhibits all LTB4-mediated neutrophil responses, including migration, degranulation, and leukotriene biosynthesis .
Result of Action
The primary molecular and cellular effect of 20CF3-LTB4’s action is the desensitization of neutrophils to degranulation by Leukotriene B4 . This results in a reduction in the neutrophil’s response to Leukotriene B4 .
Biochemische Analyse
Biochemical Properties
20-trifluoro Leukotriene B4 interacts with various biomolecules, including enzymes and proteins. It is reported to be a potent eicosanoid lipid mediator derived from arachidonic acid . It is involved in inflammatory responses and homeostatic biological functions .
Cellular Effects
20-trifluoro Leukotriene B4 has significant effects on various types of cells and cellular processes. It can induce neutrophil desensitization to degranulation by Leukotriene B4 . This indicates that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 20-trifluoro Leukotriene B4 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It resists ω-oxidation and can induce neutrophil desensitization to degranulation by Leukotriene B4 .
Metabolic Pathways
20-trifluoro Leukotriene B4 is involved in the metabolic pathways of eicosanoid lipid mediators derived from arachidonic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-trifluoro Leukotriene B4 involves the use of 20,20,20-trifluoroarachidonic acid as a precursor. The process includes several steps of chemical reactions, such as hydroxylation and oxidation, to achieve the desired structure .
Industrial Production Methods: Industrial production of 20-trifluoro Leukotriene B4 typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 20-trifluoro Leukotriene B4 can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: The compound can participate in substitution reactions, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Products include various oxidized derivatives of 20-trifluoro Leukotriene B4.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Leukotriene B4: The parent compound, known for its potent inflammatory properties.
3-thia-Leukotriene B4: A sulfur-containing analog with similar biological activities.
3-thia-20,20,20-trifluoro-Leukotriene B4: Another analog with trifluoromethyl substitution.
Uniqueness: 20-trifluoro Leukotriene B4 is unique due to its resistance to ω-oxidation and its potent chemoattractant capabilities, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-20,20,20-trifluoro-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3O4/c21-20(22,23)16-9-5-1-2-6-11-17(24)12-7-3-4-8-13-18(25)14-10-15-19(26)27/h2-4,6-8,12-13,17-18,24-25H,1,5,9-11,14-16H2,(H,26,27)/b4-3+,6-2-,12-7+,13-8-/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIRCSCMMMEEDI-QAASZIRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(F)(F)F)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(F)(F)F)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115178-97-7 | |
| Record name | 20-Trifluoromethylleukotriene B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115178977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


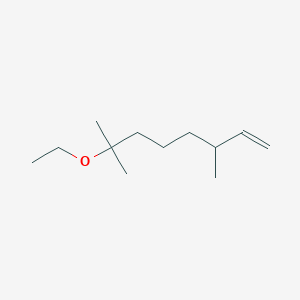
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
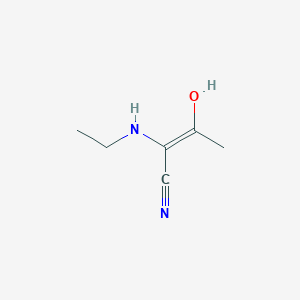
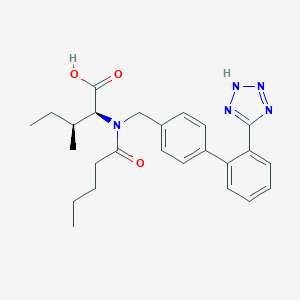
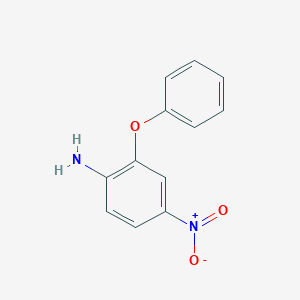
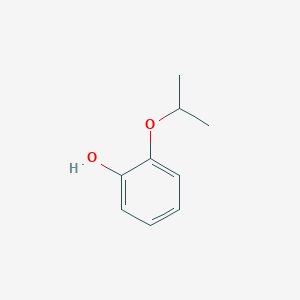
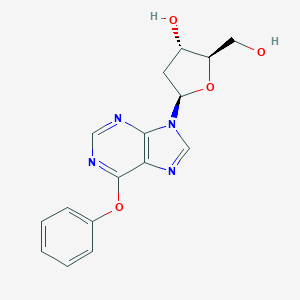
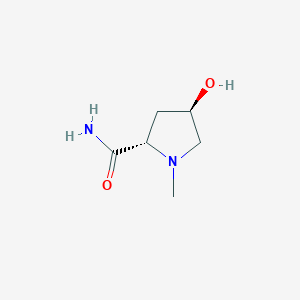
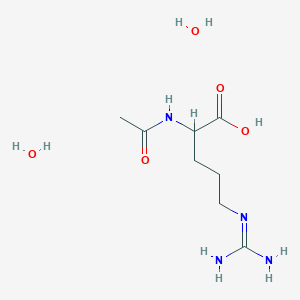
![Furo[3,2-c]pyridin-6-ylmethanol](/img/structure/B44711.png)
